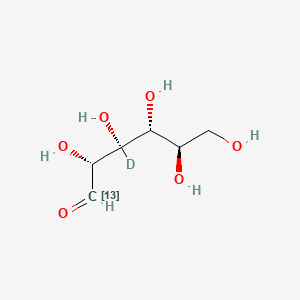

D-Glucose-13C,d1-2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.15 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxy(113C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,5D |

InChI Key |

GZCGUPFRVQAUEE-SJANLUJCSA-N |

Isomeric SMILES |

[2H][C@@]([C@H]([13CH]=O)O)([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Enrichment of D Glucose 1 13c, 2 2h

Chemical Synthesis Pathways for Specific Carbon-13 and Deuterium (B1214612) Labeling

Chemical synthesis provides a robust framework for the precise introduction of stable isotopes into the glucose backbone. The synthesis of D-Glucose-[1-¹³C, 2-²H] typically involves a multi-step process starting from a smaller carbohydrate precursor, allowing for the sequential and position-specific incorporation of the desired isotopes.

Regioselectivity is paramount in the synthesis of specifically labeled compounds. For D-Glucose-[1-¹³C, 2-²H], the strategy often involves a two-stage isotopic incorporation process: first, the introduction of ¹³C at the C1 position, followed by the specific placement of deuterium at C2.

A common and effective method for introducing the ¹³C label at the C1 position is an adaptation of the Kiliani-Fischer synthesis . This classical chain-elongation reaction involves treating an aldose (in this case, D-arabinose) with a labeled cyanide source, such as potassium cyanide (K¹³CN) or sodium cyanide (Na¹³CN). This reaction forms two epimeric cyanohydrins. Following hydrolysis of the nitrile group to a carboxylic acid and subsequent reduction, a mixture of D-glucose-[1-¹³C] and D-mannose-[1-¹³C] is produced. nih.gov

The introduction of deuterium at the C2 position can be achieved through several methods, often involving base-catalyzed enolization followed by quenching with a deuterium source like deuterium oxide (D₂O). However, to achieve high regioselectivity and avoid unwanted side reactions or epimerization at other centers, this step must be carefully controlled. An alternative approach involves the stereoselective reduction of a suitable intermediate. For instance, a 2-keto-glucose derivative can be reduced with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce the deuterium atom at C2. The choice of protecting groups on the glucose molecule is critical to direct the reaction to the desired position.

A plausible synthetic sequence for D-Glucose-[1-¹³C, 2-²H] is outlined below:

Start with D-arabinose: This five-carbon sugar is the precursor for the Kiliani-Fischer synthesis.

Cyanohydrin Formation: React D-arabinose with K¹³CN to form a mixture of D-glucononitrile-[1-¹³C] and D-mannononitrile-[1-¹³C].

Hydrolysis and Lactonization: Hydrolyze the nitrile mixture to the corresponding carboxylic acids, which are then converted to their respective lactones (D-glucono-1,5-lactone-[1-¹³C] and D-mannono-1,5-lactone-[1-¹³C]).

Separation of Epimers: The gluco- and manno- epimers are separated at this stage, typically using chromatography.

Introduction of Deuterium: The separated D-glucono-1,5-lactone-[1-¹³C] is subjected to a base-catalyzed epimerization at the C2 position. By performing this reaction in a deuterated solvent system (e.g., NaOD in D₂O), the proton at C2 can be exchanged for a deuterium atom. This process yields D-mannono-1,5-lactone-[1-¹³C, 2-²H].

Re-epimerization: The resulting D-mannono-lactone is then subjected to molybdate-catalyzed epimerization, which selectively converts it back to D-glucono-1,5-lactone-[1-¹³C, 2-²H], now bearing the deuterium at the C2 position. nih.gov

Reduction: The final step is the reduction of the lactone to the desired aldehyde, D-Glucose-[1-¹³C, 2-²H], typically using a reducing agent like sodium amalgam or sodium borohydride in a controlled manner to avoid reducing the aldehyde further to an alcohol.

Maintaining the correct stereochemistry of D-glucose throughout a multi-step synthesis is a significant challenge. Each chiral center (C2, C3, C4, and C5) must retain its specific orientation.

Stereoselective control is crucial during reduction steps. For example, the reduction of an intermediate ketone to a secondary alcohol must yield the correct epimer. The choice of reducing agent can significantly influence the stereochemical outcome. Bulky reducing agents, such as (R)-(+)-Alpine-Borane, have been shown to provide high stereoselectivity in the reduction of carbohydrate aldehydes and ketones, which can be adapted for deuterated versions. acs.orgresearchgate.net

Table 1: Comparison of Isotopic Labeling Strategies

| Method | Target Isotope | Precursor | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|---|

| Kiliani-Fischer Synthesis | ¹³C at C1 | D-Arabinose | K¹³CN, H₂O, Na(Hg) | Well-established, direct C1 labeling. | Produces epimeric mixture (glucose/mannose) requiring separation. nih.gov |

| Enolization/Quench | ²H at C2 | D-Glucose Derivative | NaOD, D₂O | Simple concept for deuterium incorporation. | Risk of over-labeling and epimerization at other centers. |

| Stereoselective Reduction | ²H at C2 | 2-Keto-glucose derivative | NaBD₄, (R)-Alpine-Borane-d | High stereochemical control possible. acs.org | Requires synthesis of the specific keto intermediate. |

| Molybdate-catalyzed Epimerization | Isomerization | D-Mannose-[¹³C, ²H] | Molybdate salts | Efficiently converts mannose to glucose. nih.gov | Requires prior synthesis of the labeled mannose isotopologue. |

Enzymatic and Biocatalytic Routes for Isotope Enrichment in Carbohydrates

Enzymatic and biocatalytic methods offer a powerful alternative to chemical synthesis, often providing exceptional regio- and stereoselectivity under mild reaction conditions. mdpi.com These approaches leverage the inherent specificity of enzymes to catalyze reactions at precise locations within a molecule.

For the synthesis of D-Glucose-[1-¹³C, 2-²H], a chemoenzymatic strategy could be employed. For example, an enzyme such as glucose isomerase could be used. This enzyme catalyzes the reversible isomerization of glucose to fructose. By performing this reaction in D₂O, a deuterium atom can be specifically incorporated at the C1 position of fructose and the C2 position of glucose upon reverse isomerization. If the starting material is D-Glucose-[1-¹³C], the resulting product would be the desired D-Glucose-[1-¹³C, 2-²H].

Another biocatalytic approach involves using a cascade of enzymes to build the labeled glucose molecule from smaller, isotopically labeled precursors. For instance, aldolases can catalyze the formation of carbon-carbon bonds with high stereocontrol. By using a ¹³C-labeled donor molecule and a deuterated acceptor, it is possible to construct the six-carbon backbone of glucose with the isotopes in the desired positions. While complex, this method can provide high isotopic enrichment and chemical purity. dtu.dk

Purification and Rigorous Isotopic Purity Assessment of Synthesized D-Glucose Isotopologues

Following synthesis, the labeled glucose must be rigorously purified to remove unreacted starting materials, reagents, and any isomeric byproducts. High-performance liquid chromatography (HPLC) is the most common method for purifying carbohydrates, often using specialized columns such as those based on aminopropyl-bonded silica or ion-exchange resins.

Once purified, the isotopic and chemical purity of the D-Glucose-[1-¹³C, 2-²H] must be confirmed. This is a critical step, as the accuracy of metabolic studies depends on knowing the precise location and enrichment of the isotopic labels. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound and to determine the level of isotopic enrichment. researchgate.net By analyzing the mass-to-charge ratio with high accuracy, it is possible to distinguish between molecules with different numbers of heavy isotopes and to quantify their relative abundance. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for determining the exact position of the isotopic labels within the molecule.

¹³C NMR: A ¹³C NMR spectrum will show a significantly enhanced signal for the C1 carbon, confirming the location of the ¹³C label.

¹H and ²H NMR: The absence of a signal in the ¹H NMR spectrum at the position corresponding to the C2 proton, coupled with the appearance of a signal in the ²H NMR spectrum, confirms the location of the deuterium label. Furthermore, the coupling patterns between adjacent nuclei (e.g., ¹³C-¹H or ¹³C-²H) provide definitive structural proof.

Table 2: Analytical Techniques for Purity Assessment

| Technique | Information Provided | Purpose |

|---|---|---|

| HPLC | Chemical Purity | Separation from chemical impurities and reaction byproducts. |

| HRMS | Molecular Weight, Isotopic Enrichment | Confirms successful incorporation of isotopes and quantifies the percentage of labeled molecules. researchgate.net |

| ¹³C NMR | Position of ¹³C Label | Verifies that the ¹³C isotope is located specifically at the C1 position. |

| ¹H / ²H NMR | Position of ²H Label | Confirms the presence of deuterium at the C2 position and the absence of a proton. |

Development of Novel Labeling Methodologies for Advanced D-Glucose Derivatives

One area of development is the use of transition-metal catalysis to activate specific C-H bonds for deuteration, which could allow for the direct and selective introduction of deuterium into a pre-existing glucose molecule, bypassing the need for de novo synthesis.

Furthermore, advances in synthetic biology and metabolic engineering are enabling the creation of engineered microorganisms that can produce specifically labeled compounds. By modifying the metabolic pathways of bacteria or yeast and providing them with labeled substrates (e.g., ¹³C-glycerol and D₂O), it may become possible to produce D-Glucose-[1-¹³C, 2-²H] via fermentation, offering a potentially more sustainable and scalable route compared to traditional chemical synthesis. nih.gov These advanced methodologies hold the promise of making complex isotopologues more accessible for a wide range of scientific investigations. rsc.org

Advanced Spectroscopic and Spectrometric Techniques for D Glucose 1 13c, 2 2h Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stable Isotope Tracing Studies

NMR spectroscopy is a cornerstone technique for analyzing stable isotope-labeled compounds. It provides detailed information about the chemical environment of specific nuclei, enabling the identification and quantification of metabolites and the elucidation of metabolic fluxes. The use of isotopically labeled substrates like D-Glucose-[1-13C, 2-2H] significantly enhances the information content of NMR spectra.

Carbon-13 (13C) NMR for Positional Enrichment Analysis

13C NMR is instrumental in determining the position of the 13C label within metabolites derived from [1-13C]-glucose. This positional information is critical for mapping the flow of carbon through various metabolic pathways.

One-dimensional (1D) 13C NMR provides a direct method for observing the incorporation of the 13C label into different molecular positions. Although less sensitive than proton NMR, the larger chemical shift dispersion of 13C NMR offers higher spectral resolution, which is advantageous for resolving signals from complex mixtures of metabolites. nih.gov In studies using uniformly 13C-labeled glucose, 1D 13C NMR can track the de novo synthesis of polysaccharides. oup.com The spectra reveal multiplets arising from homonuclear 13C–13C coupling, confirming that the polysaccharide was newly synthesized from the labeled precursor. oup.com For instance, the analysis of all six possible tautomers of D-[1-13C]aldohexoses in solution has been achieved using 1D 13C NMR. unimo.it

Challenges in 1D 13C NMR include lower sensitivity compared to 1H NMR, which can necessitate longer acquisition times, especially for metabolites present at low concentrations (less than 0.1 mM). nih.gov

Two-dimensional (2D) NMR techniques significantly enhance the analysis of complex metabolite mixtures derived from labeled glucose.

Heteronuclear Single Quantum Coherence (HSQC): The 2D 1H-13C HSQC experiment correlates the chemical shifts of protons directly attached to 13C nuclei. This technique benefits from the higher sensitivity of 1H detection and the superior spectral dispersion of 13C, making it a powerful tool for identifying and quantifying 13C-labeled metabolites. nih.gov HSQC is particularly useful in untargeted metabolomics to identify a wide range of metabolites. acs.org For example, in studies of kidney metabolism during hypothermic machine perfusion, 2D 1H,13C HSQC NMR was used to analyze perfusate containing [U-13C] glucose, revealing significant enrichment of 13C in lactate (B86563) and alanine. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The 2D 1H-13C HMBC experiment provides information about longer-range couplings between protons and carbons (typically over two to four bonds). This is crucial for establishing the connectivity within molecules, especially for linking spin systems separated by quaternary carbons or heteroatoms, a common feature in metabolites. unl.edu However, the use of 13C-labeled substrates can introduce artifacts and increase spectral complexity in standard HMBC experiments. To overcome this, modified pulse sequences that include carbon decoupling have been developed. unl.edu

These 2D NMR methods, often used in conjunction, provide a comprehensive picture of metabolite structures and their isotopic labeling patterns. iosrjournals.org

Hyperpolarized 13C NMR is a cutting-edge technique that dramatically increases the sensitivity of 13C detection by a factor of 10,000 or more. cam.ac.uk This is achieved through a process called dissolution dynamic nuclear polarization (dDNP), which enhances the nuclear spin polarization of 13C-labeled substrates before their injection into a biological system. cam.ac.ukweizmann.ac.il The enhanced signal allows for real-time monitoring of metabolic reactions with high temporal and spatial resolution. cam.ac.uk

The short T1 relaxation time of non-deuterated [1-13C]-D-glucose makes it unsuitable for hyperpolarization studies. nih.gov To overcome this, deuterated glucose derivatives, such as [U-13C, U-2H7]-D-glucose, are used, as the replacement of protons with deuterons significantly lengthens the T1 relaxation times. nih.gov

Hyperpolarized [U-13C, U-2H7]-D-glucose has been successfully used to monitor glycolytic activity in real-time in cancer cells and tumors. nih.govnih.gov These studies have allowed for the direct observation of labeled lactate and even glycolytic intermediates like dihydroxyacetone phosphate (B84403) and 3-phosphoglycerate (B1209933). weizmann.ac.ilnih.gov Kinetic parameters, such as the Michaelis-Menten constants for lactate production, have also been determined using this technique. weizmann.ac.ilnih.gov

Table 1: Hyperpolarized 13C-Labeled Probes for Glycolysis Monitoring

| Probe Molecule | Metabolic Pathway Monitored | Key Observations | Reference |

|---|---|---|---|

| [U-13C6, U-2H7]-D-glucose | Glycolysis, Pentose (B10789219) Phosphate Pathway | Real-time monitoring of lactate and 6-phosphogluconate formation. | nih.gov |

| [2-13C]-D-fructose | Glycolysis | nih.gov | |

| [2-13C] dihydroxyacetone | Glycolysis | nih.gov | |

| [1-13C]-D-glycerate | Glycolysis | nih.gov | |

| [1-13C]-D-glucono-δ-lactone | Pentose Phosphate Pathway | nih.gov |

Deuterium (B1214612) (2H) NMR for Metabolic Pathway Tracking and Conformational Analysis

Deuterium (2H) NMR offers a unique window into metabolic pathways by tracking the fate of the deuterium label from D-Glucose-[1-13C, 2-2H]. The low natural abundance of deuterium (0.01%) means that the administration of a 2H-labeled substrate results in a strong signal against a low background. escholarship.org

Deuterium Metabolic Imaging (DMI) is a technique that uses 2H NMR to non-invasively track the metabolism of deuterated substrates like [6,6'-2H2]-glucose in three dimensions. escholarship.orgbiorxiv.orgbiorxiv.org Studies have shown the conversion of deuterated glucose to lactate and glutamate/glutamine in the brain. escholarship.orgbiorxiv.orgbiorxiv.org The loss of the deuterium label to water can also be monitored, providing information about specific enzymatic steps. escholarship.orgnih.gov For example, the use of D-[1-2H] glucose and D-[2-2H] glucose can show increased concentrations of HDO resulting from fermentation via the phosphogluconate pathway or glucose-phosphate isomerase activity, respectively. escholarship.org

Proton (1H) NMR Coupled with Isotopic Labeling for Structural Elucidation

Proton (1H) NMR is the most sensitive NMR technique due to the high natural abundance and gyromagnetic ratio of the proton nucleus. When coupled with isotopic labeling, it becomes a powerful tool for structural elucidation and metabolic analysis.

The presence of a 13C label adjacent to a proton results in 1H-13C spin-spin coupling, which splits the proton signal into a doublet. The analysis of these satellite peaks in 1H-[13C]-NMR spectroscopy allows for the quantification of 13C enrichment at specific positions. physiology.orgresearchgate.net This method is significantly more sensitive than direct 13C NMR detection. researchgate.net

Similarly, the presence of a deuterium atom on a carbon shifts the resonance of the attached proton upfield due to an isotopic chemical shift effect, allowing for the detection of labeled species. nih.gov The scalar coupling between protons can be observed in both 2H and 1H NMR spectra and is used for definitive resonance assignment. nih.gov

In studies of lignin-carbohydrate complexes, dual 13C-2H labeling with precursors like D-glucose-[6-2H2] and coniferin-[α-13C] has been used. mdpi.com Subsequent 1H-NMR differential spectroscopy, where the spectrum of a labeled sample is subtracted from that of an unlabeled control, helps to identify the specific protons and, by extension, the linkages between lignin (B12514952) and carbohydrates. ncsu.edu

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-phosphoglycerate |

| 6-phosphogluconate |

| Acetate |

| Alanine |

| Coniferin |

| D-Glucose-[1-13C, 2-2H] |

| D-[1-2H] glucose |

| D-[2-2H] glucose |

| D-glucose-[6-2H2] |

| Dihydroxyacetone |

| Dihydroxyacetone phosphate |

| Fructose |

| Fructose-1,6-bisphosphate |

| Fructose-6-phosphate |

| GABA |

| Glyceraldehyde-3-phosphate |

| Glycerate |

| Glycerol (B35011) |

| Glucono-δ-lactone |

| Glucose-6-phosphate |

| Glucose-phosphate isomerase |

| Glutamate |

| Glutamine |

| Lactate |

| Monoacetone glucose |

| Phenylacetylglutamine |

| Phosphoenolpyruvate (B93156) |

| Propionate |

| Pyruvate (B1213749) |

| Syringin |

| [1,6-13C2]glucose |

| [U-13C, U-2H7]-D-glucose |

| [U-13C] glucose |

Computational Approaches for NMR Chemical Shift Prediction in Labeled D-Glucose

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the ¹H and ¹³C NMR chemical shifts of glucose and its isotopologues. nih.govfigshare.com These predictions can aid in the assignment of complex NMR spectra. nih.gov

The accuracy of these predictions is influenced by several factors, including the chosen functional and basis set. mdpi.com For instance, studies have shown that for ¹³C chemical shifts, the B3LYP functional with various basis sets provides a good correlation with experimental data, although calculated shifts can be systematically larger than experimental values. encyclopedia.pub For ¹H chemical shifts, it is critical to account for the flexibility of the glucose molecule and the significant influence of the solvent, often water. nih.govfigshare.com

Molecular dynamics (MD) simulations can be employed to model the conformational distribution of the solute in solution. nih.govfigshare.com Snapshots from these simulations can then be used as input for DFT calculations of NMR parameters. nih.govresearchgate.net This combined approach has been shown to improve the accuracy of predicted ¹H chemical shifts by considering the dynamic nature of the glucose structure in a solvent environment. nih.govfigshare.com The use of implicit solvation models, which represent the solvent as a dielectric continuum, can also reasonably account for solvent effects on shielding constants. researchgate.net

Mass Spectrometry (MS) for Mass Isotopomer Distribution Analysis

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions and is instrumental in determining the distribution of mass isotopomers in labeled metabolites. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Profiling

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like glucose, derivatization is necessary to increase their volatility for GC analysis. shimadzu.comrestek.com Common derivatization methods include silylation, acetylation, and acylation. shimadzu.comrestek.comajrsp.com

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. restek.comrestek.com

Acetylation: Acetic anhydride (B1165640) can be used to form ester derivatives. shimadzu.com

Acylation: Reagents such as N-Methyl-bis(trifluoroacetamide) (MBTFA) convert hydroxyl groups into trifluoroacetyl esters. thermofisher.com

The choice of derivatization method can influence the fragmentation pattern observed in the mass spectrometer and is crucial for obtaining accurate quantitative data. shimadzu.com For instance, methoxime-trimethylsilylation can result in the formation of syn and anti isomers, leading to two peaks for a single sugar. shimadzu.com Aldonitrile-pentaacetylation is another method that has been investigated for its suitability in quantitative analysis. shimadzu.com

GC-MS analysis of plasma glucose labeled with ¹³C and ²H has been successfully used to quantify hepatic glucose and intermediary metabolism fluxes. physiology.orgnih.gov This approach, combined with mathematical modeling, allows for the deconvolution of the contributions of different metabolic pathways. diabetesjournals.orgresearchgate.net

Table 1: Common Derivatization Techniques for GC-MS Analysis of Sugars

| Derivatization Technique | Reagents | Key Features |

|---|---|---|

| TMS-Oximation | Ethylhydroxylaminehydrochloride (EtOx) in pyridine (B92270), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | A two-step process involving oximation followed by silylation. restek.comajrsp.com |

| TFA-Oximation | EtOx in pyridine, N-Methyl-bis(trifluoroacetamide) (MBTFA) | Similar to TMS-oximation but uses a different silylating agent. restek.com |

| Alditol Acetylation | Sodium borohydride, acetic anhydride | A multi-step process involving reduction and acetylation. restek.com |

| Trifluoroacetylation | N-Methyl-bis(trifluoroacetamide) (MBTFA), pyridine | An acylation reaction that increases volatility. shimadzu.comthermofisher.com |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Comprehensive Metabolomics

LC-HRMS has emerged as a powerful tool for metabolomics, offering high sensitivity and the ability to analyze a wide range of metabolites without the need for derivatization. creative-proteomics.comnih.gov This is particularly advantageous for thermally labile or less abundant metabolites that are not suitable for GC-MS. creative-proteomics.com

High-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) instruments, provide accurate mass measurements, which aids in the identification of unknown compounds and the resolution of isotopologues. creative-proteomics.comacs.orgresearchgate.net The use of LC-HRMS in stable isotope tracing studies allows for the global mapping of the metabolic fate of labeled precursors like D-glucose. acs.orgjove.com

For quantitative studies, isotope dilution mass spectrometry (IDMS) using uniformly ¹³C-labeled internal standards can be employed to achieve high accuracy and precision. mdpi.comacs.org LC-HRMS is well-suited for metabolic flux analysis, providing detailed information on the isotopomer distribution of key metabolites. creative-proteomics.comcreative-proteomics.comresearchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotope Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique for measuring the ratio of stable isotopes in a sample. maastrichtuniversity.nl It is particularly useful for detecting very small changes in isotopic enrichment. nih.gov In the context of glucose metabolism, IRMS can be used to determine the ¹³C/¹²C ratio in expired CO₂, providing a measure of whole-body glucose oxidation. nih.govannualreviews.org

When coupled with a gas chromatograph (GC-C-IRMS) or a liquid chromatograph (LC/IRMS), the technique can measure the isotopic enrichment of specific compounds in a complex mixture. researchgate.netdntb.gov.ua LC/IRMS has the advantage of requiring minimal sample preparation and can simultaneously measure both the concentration and isotopic enrichment of glucose in plasma. researchgate.net This high precision allows for the use of smaller amounts of expensive labeled tracers. nih.gov

Table 2: Comparison of Mass Spectrometry Techniques for Labeled Glucose Analysis

| Technique | Key Advantages | Key Disadvantages | Primary Application for D-Glucose-[1-¹³C, 2-²H] |

|---|---|---|---|

| GC-MS | High chromatographic resolution for volatile compounds. ajrsp.com | Requires derivatization for non-volatile compounds like glucose. shimadzu.com | Profiling of labeled metabolites in biological samples. physiology.org |

| LC-HRMS | High sensitivity and mass accuracy, no derivatization required. creative-proteomics.comnih.gov | Can be affected by matrix effects. nih.gov | Comprehensive metabolomics and metabolic flux analysis. creative-proteomics.comacs.org |

| IRMS | Extremely high precision for isotope ratio measurements. maastrichtuniversity.nlresearchgate.net | Provides bulk isotope ratio, not positional information unless coupled with chromatography. nih.gov | Determining whole-body substrate oxidation and precise enrichment measurements. nih.govnih.gov |

Quantitative Precision and Spectral Accuracy in MS-Based Isotopic Analysis

Achieving high quantitative precision and spectral accuracy is paramount in MS-based isotopic analysis. Quantitative precision refers to the reproducibility of the measurement, while spectral accuracy relates to how closely the measured isotopic distribution matches the theoretical distribution. mdpi.comacs.org

In high-resolution mass spectrometry, factors such as the resolving power of the instrument can affect spectral accuracy. acs.org For Orbitrap mass spectrometers, it has been observed that there can be a systematic underrepresentation of heavier isotopologues, which can be mitigated by optimizing the scan range. nih.gov

For accurate quantification, especially in complex biological matrices, isotope dilution mass spectrometry (IDMS) is often the method of choice. mdpi.comresearchgate.net This involves spiking the sample with a known amount of a stable isotope-labeled internal standard. mdpi.com

The correction for the natural abundance of stable isotopes is a critical step in accurately determining the isotopic enrichment from a labeling experiment. nih.govresearchgate.net Algorithms have been developed to perform this correction, taking into account the resolution of the mass spectrometer. nih.gov

Application of D Glucose 1 13c, 2 2h in Metabolic Pathway Elucidation and Flux Quantification

Tracing Carbon Flow in Central Carbon Metabolism Using Labeled Glucose

D-Glucose-[1-¹³C, 2-²H] and other specifically labeled glucose tracers are invaluable for dissecting the intricate pathways of central carbon metabolism. nih.govnih.govshimadzu.combiorxiv.orgpnas.orgcreative-proteomics.complos.orgwellcomeopenresearch.orgacs.orgrsc.orgfrontiersin.org Central carbon metabolism comprises the fundamental pathways that cells use to break down glucose and generate energy and biosynthetic precursors. creative-proteomics.com By analyzing the distribution of the ¹³C label in key intermediates, researchers can quantify the flux through these critical pathways.

Glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) are two major pathways for glucose catabolism.

Glycolysis: This pathway breaks down glucose into pyruvate (B1213749), generating ATP and NADH. creative-proteomics.com Using a tracer like [1-¹³C]glucose, glycolysis will produce pyruvate labeled at the third carbon position. shimadzu.comresearchgate.net

Pentose Phosphate Pathway (PPP): This pathway runs parallel to glycolysis and is crucial for producing NADPH, which is essential for antioxidant defense and anabolic processes, and for generating precursors for nucleotide synthesis. nih.gov The oxidative branch of the PPP involves the decarboxylation of glucose-6-phosphate, which would lead to the loss of a ¹³C label if it originated from the first carbon of glucose. shimadzu.com

By comparing the labeling patterns of downstream metabolites like lactate (B86563) or proteinogenic amino acids derived from pyruvate, the relative fluxes through glycolysis and the PPP can be determined. nih.govnih.govnih.govshimadzu.comwellcomeopenresearch.orgrsc.org For instance, the use of [1,2-¹³C₂]glucose allows for a more detailed analysis of PPP activity and the recycling of hexose (B10828440) phosphates. nih.gov

Table 1: Research Findings on Glycolytic and PPP Fluxes using Labeled Glucose

| Study Focus | Labeled Glucose Tracer Used | Key Finding | Reference |

|---|---|---|---|

| Quantifying PPP activity in neurons | [1,2-¹³C₂]glucose | A significant portion of glucose (19%) was metabolized through the pentose cycle, highlighting its importance in neuronal bioenergetics. | nih.gov |

| Determining flux split between glycolysis and PPP | [1-¹³C]glucose | The ratio of unlabeled to singly labeled pyruvate directly reflects the relative activities of the PPP and glycolysis. | shimadzu.com |

| Assessing relative PPP activity in granulocytes | [1,2-¹³C]glucose | The ratio of M+1 to M+2 labeled 3-phosphoglycerate (B1209933) is a common metric for evaluating relative PPP flux. | mdpi.com |

The pyruvate generated from glycolysis can enter the mitochondria and be converted to acetyl-CoA, which then enters the Tricarboxylic Acid (TCA) cycle. The TCA cycle is a central hub of cellular metabolism, responsible for the complete oxidation of acetyl-CoA to CO₂ to generate ATP. nih.govwellcomeopenresearch.orgrsc.org

Tracing TCA Cycle Activity: The ¹³C label from glucose is incorporated into TCA cycle intermediates, and the specific labeling patterns of these intermediates (e.g., citrate (B86180), α-ketoglutarate, malate) provide detailed information about the cycle's activity. pnas.orgbiorender.comresearchgate.net

Anaplerosis and Cataplerosis: Anaplerotic reactions replenish TCA cycle intermediates that are withdrawn for biosynthetic purposes (cataplerosis). annualreviews.org Labeled glucose can also be used to quantify these anaplerotic and cataplerotic fluxes, which are crucial for maintaining cellular homeostasis. annualreviews.org For example, pyruvate can be carboxylated to oxaloacetate in an anaplerotic reaction. pnas.org

Table 2: Research Findings on TCA Cycle and Anaplerosis using Labeled Glucose

| Study Focus | Labeled Glucose Tracer Used | Key Finding | Reference |

|---|---|---|---|

| Pyruvate cycling in insulin-secreting cells | [U-¹³C₆]glucose | Demonstrated the existence of two distinct pyruvate pools, one of which exchanges with TCA cycle intermediates, highlighting the complexity of pyruvate metabolism. | pnas.org |

| Anaplerotic flux in astrocytes | [1-¹³C]glucose | Quantified a significant flux through pyruvate carboxylase, indicating a high rate of anaplerosis in these brain cells. | frontiersin.org |

| Modeling anaplerosis and cataplerosis | [U-¹³C]pyruvate | The isotopomer distributions of TCA cycle intermediates can be used to determine the relative rates of anaplerosis and TCA cycle turnover. | annualreviews.org |

Gluconeogenesis: This is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. nih.gov While often studied in the reverse direction (glucose breakdown), labeled glucose can also provide insights into the futile cycling of glucose back to glucose-6-phosphate, a key step in both glycolysis and gluconeogenesis. mdpi.com The use of tracers like [2-²H]glucose in combination with ¹³C-labeled substrates can help dissect the contributions of different precursors to glucose production. wustl.edu

Glycogen (B147801) Metabolism: Glycogen is the main form of glucose storage in animals. The cycling between glycogen synthesis and degradation can be investigated using labeled glucose. mdpi.com For instance, the dilution of ¹³C in glucose-6-phosphate can indicate the contribution from unlabeled glycogen stores. rsc.orgmdpi.com

Table 3: Research Findings on Gluconeogenesis and Glycogen Cycling using Labeled Glucose

| Study Focus | Labeled Tracers Used | Key Finding | Reference |

|---|---|---|---|

| Hepatic glucose production in humans | [1,6-¹³C₂]glucose and ²H₂O | Simultaneously measured endogenous glucose production and the contributions of glycogen, PEP, and glycerol (B35011) to this process. | wustl.edu |

| Assessing gluconeogenesis with labeled glycerol | [2-¹³C]glycerol | Mass isotopomer distribution analysis of glucose can quantify the contribution of gluconeogenesis to overall glucose production. | nih.gov |

| Contribution of gluconeogenesis to glucose production | ²H₂O and ¹³C-labeled substrates | Different tracer approaches have been developed to estimate gluconeogenic flux, each with its own advantages and limitations. | cambridge.org |

Isotopic Tracing in Anabolic and Catabolic Pathways

The strategic placement of isotopes in D-Glucose-[1-¹³C, 2-²H] allows for the differential tracking of carbon and hydrogen atoms as they are processed through central carbon metabolism. This enables the simultaneous assessment of pathways that either retain or lose these specific atoms, providing a comprehensive picture of metabolic flux.

The carbon skeletons of many non-essential amino acids are derived from intermediates of glycolysis and the tricarboxylic acid (TCA) cycle. When cells are cultured with D-Glucose-[1-¹³C, 2-²H], the ¹³C label can be incorporated into these amino acids, and the pattern of labeling reveals the biosynthetic pathways utilized. For instance, the labeling of alanine, which is synthesized from pyruvate, can directly reflect the labeling of the pyruvate pool. Similarly, the labeling patterns in aspartate and glutamate, which are derived from the TCA cycle intermediates oxaloacetate and α-ketoglutarate respectively, provide a window into TCA cycle activity and anaplerotic fluxes. wellcomeopenresearch.orgnih.gov

Studies in various cell types have utilized labeled glucose to trace the flow of carbon into amino acid pools. For example, in CD8+ T cells, while glucose is a significant contributor, glutamine provides more carbon to the TCA cycle. nih.gov In skeletal muscle cells, the labeling of aspartate has been used as a surrogate to monitor changes in TCA cycle activity in response to altered NAD+ levels. wellcomeopenresearch.org The analysis of proteinogenic amino acids through techniques like gas chromatography-mass spectrometry (GC-MS) after culturing with labeled glucose allows for the quantification of fluxes through central carbon metabolism. researchgate.net

| Amino Acid | Metabolic Precursor | Key Pathway | Information Gained from D-Glucose-[1-13C, 2-2H] Tracing |

|---|---|---|---|

| Alanine | Pyruvate | Glycolysis | Reflects the isotopic enrichment of the pyruvate pool. |

| Aspartate | Oxaloacetate | TCA Cycle | Indicates the contribution of glucose to TCA cycle anaplerosis and overall cycle flux. wellcomeopenresearch.org |

| Glutamate | α-Ketoglutarate | TCA Cycle | Provides insight into the carbon entry into the TCA cycle and its subsequent metabolism. nih.gov |

| Serine | 3-Phosphoglycerate | Glycolysis | Traces the diversion of glycolytic intermediates into one-carbon metabolism. |

The biosynthesis of nucleotides is intrinsically linked to central carbon metabolism, drawing precursors from several key pathways. The ribose-5-phosphate (B1218738) component of both purine (B94841) and pyrimidine (B1678525) nucleotides is synthesized via the pentose phosphate pathway (PPP), a major branch from glycolysis. biorxiv.org The carbon backbones of the nucleotide bases themselves are assembled from amino acids (aspartate and glutamine) and one-carbon units derived from the folate cycle, which is in turn supplied by serine synthesized from glucose.

Isotopic tracing with labeled glucose is a fundamental technique for dissecting the pathways of nucleotide biosynthesis. uky.edu The incorporation of ¹³C from D-Glucose-[1-¹³C, 2-²H] into the ribose moiety of nucleotides can quantify the activity of the PPP. Furthermore, the labeling of the purine and pyrimidine rings via labeled aspartate and one-carbon units provides a comprehensive view of the de novo synthesis pathways. nih.gov For instance, the M+3 labeling of UMP from ¹³C-glutamine (which can be derived from ¹³C-glucose via the TCA cycle) demonstrates the contribution of glutamine-derived aspartate to pyrimidine biosynthesis. nih.gov

The use of stable isotope resolved metabolomics (SIRM) allows for the detailed mapping and quantification of these intersecting pathways in various cell models and even in vivo. uky.edu

| Nucleotide Component | Metabolic Origin | Key Pathway | Insight from D-Glucose-[1-13C, 2-2H] Tracing |

|---|---|---|---|

| Ribose-5-Phosphate | Glucose-6-Phosphate | Pentose Phosphate Pathway | Quantifies the flux through the PPP for nucleotide backbone synthesis. biorxiv.org |

| Purine Ring | Ribose-5-phosphate, Aspartate, Glycine, Formate, CO2 | De Novo Purine Synthesis | Traces the contribution of glucose-derived precursors to the assembly of the purine ring. nih.gov |

| Pyrimidine Ring | Aspartate, Carbamoyl Phosphate | De Novo Pyrimidine Synthesis | Measures the incorporation of glucose-derived aspartate into the pyrimidine ring. nih.gov |

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily acetyl-CoA derived from carbohydrates. mdpi.com This pathway is crucial for energy storage and the production of structural lipids. The process begins with the conversion of glucose to pyruvate via glycolysis, followed by the generation of citrate in the mitochondria. Citrate is then exported to the cytosol and cleaved to produce acetyl-CoA, the building block for fatty acid synthesis. mdpi.com

Isotopically labeled glucose is a key tool for quantifying the contribution of glucose to the lipogenic acetyl-CoA pool. nih.gov By measuring the incorporation of ¹³C into newly synthesized fatty acids, researchers can determine the fraction of fatty acids produced through DNL. For example, studies in human adipocytes have used D-[U-¹³C]glucose to show that glucose provides a significant portion of the carbon for DNL. nih.gov The analysis of mass isotopomer distributions in fatty acids, a technique known as isotopomer spectral analysis (ISA), allows for the calculation of the fractional contribution of labeled substrates to the acetyl-CoA pool. d-nb.info

Glycans, or complex carbohydrates, are essential biomolecules involved in a myriad of cellular processes, including protein folding, cell signaling, and immune recognition. neb.com The synthesis of glycans begins with monosaccharide building blocks, which are often derived from glucose. N-glycan synthesis, for instance, starts with the assembly of a precursor oligosaccharide on a dolichol phosphate carrier in the endoplasmic reticulum, a process that is highly conserved across eukaryotes. nih.gov

Isotopic labeling provides a powerful method to study the synthesis and modification of glycans. While chemical and enzymatic methods are used to synthesize defined glycan structures, isotopic tracers can be used to follow the metabolic flux of glucose into various glycan structures within a cellular context. nih.govlibretexts.org For example, ¹³C-labeled galactose has been used to study the remodeling of N-glycans on antibodies, allowing for the differentiation of glycan structures on different branches of the protein. acs.org

Experimental Models for Metabolic Tracing with Labeled D-Glucose (Non-Human Focus)

The application of labeled D-glucose for metabolic tracing is not limited to a single experimental system. A variety of in vitro models are employed to investigate metabolic pathways under controlled conditions, providing valuable insights into cellular function in both health and disease.

In vitro cell culture systems are a cornerstone of metabolic research, offering a reproducible and manipulable environment to study cellular metabolism. Microbial systems, such as bacteria and yeast, are often used to investigate fundamental metabolic pathways due to their relatively simple genetics and rapid growth. For example, studies in Rhodobacter sphaeroides have used ¹³C-labeled glucose to identify the network of glucose metabolism under specific growth conditions. asm.org

Mammalian cell lines are extensively used to model the metabolism of various tissues and disease states, such as cancer. d-nb.info Chinese Hamster Ovary (CHO) cells are a particularly important model system, as they are widely used in the biopharmaceutical industry for the production of therapeutic proteins. nih.gov Understanding the metabolism of CHO cells is critical for optimizing protein production.

Metabolic flux analysis (MFA) using ¹³C-labeled glucose has been instrumental in characterizing CHO cell metabolism. nih.gov Studies have revealed significant rewiring of metabolic fluxes as cells transition from growth to stationary phase, including changes in glycolysis, the pentose phosphate pathway, and anaplerosis. nih.gov For instance, in the exponential growth phase, CHO cells exhibit high glycolytic flux to lactate, while in the stationary phase, a reduction in glycolysis and even net lactate uptake can be observed. nih.gov The use of D-Glucose-[1-¹³C, 2-²H] and other specifically labeled glucose tracers allows for a detailed quantification of fluxes through pathways like the PPP. acs.org

| Cell Model | Key Research Focus | Metabolic Insights from Labeled Glucose | References |

|---|---|---|---|

| Microbial (e.g., R. sphaeroides) | Fundamental metabolism, biofuel production | Identification of active metabolic networks, quantification of carbon fluxes. | asm.org |

| Mammalian Cancer Cell Lines | Cancer metabolism, therapeutic targets | Quantification of altered metabolic pathways (e.g., Warburg effect), nutrient utilization. | d-nb.info |

| Chinese Hamster Ovary (CHO) Cells | Biopharmaceutical production, cell line engineering | Quantification of metabolic fluxes during different growth phases, optimization of nutrient media. | nih.govnih.govnih.gov |

| Skeletal Muscle Myotubes | Energy metabolism, metabolic diseases | Analysis of central carbon metabolism in response to physiological stimuli (e.g., NAD+ levels). | wellcomeopenresearch.org |

Ex Vivo Organ Perfusion Systems (e.g., Perfused Liver, Kidney)

Ex vivo organ perfusion systems maintain the viability and metabolic function of isolated organs, providing a controlled environment to study metabolism. The use of D-Glucose-[1-¹³C, 2-²H] in these systems offers significant advantages for dissecting organ-specific metabolic processes.

In studies involving perfused livers, this tracer can help differentiate between various pathways of glucose metabolism. For instance, the metabolism of ¹³C-labeled glucose can be tracked to assess glycogen synthesis and breakdown, as well as the flux through glycolysis and the tricarboxylic acid (TCA) cycle. mdpi.com Research on perfused mouse livers has utilized ¹³C-labeled substrates to investigate the effects of pharmacological agents on hepatic glucose metabolism, demonstrating the utility of this approach in drug development. mdpi.com For example, the rate of glycogen synthesis from [1-¹³C]glucose has been shown to be dependent on the glucose concentration in the perfusate. mdpi.com Furthermore, combining ¹³C and ²H tracers in perfused liver studies allows for the simultaneous assessment of pathways like gluconeogenesis and glycogenolysis. researchgate.net

Similarly, in perfused kidney models, D-Glucose-[1-¹³C, 2-²H] can elucidate the complexities of renal metabolism. Studies using ¹³C-labeled glucose in hypothermically machine-perfused porcine and human kidneys have demonstrated ongoing de novo metabolism. nih.govresearchgate.netnih.govnih.gov These studies have shown the conversion of [U-¹³C]glucose to glycolytic end products like lactate and alanine, and to a lesser extent, metabolites of the TCA cycle such as glutamate, indicating that even under hypothermic conditions, key metabolic pathways remain active. nih.govnih.gov The enrichment of these metabolites provides a quantitative measure of metabolic activity. nih.gov For example, in porcine kidneys undergoing hypothermic machine perfusion, the amount of enriched lactate in the perfusion fluid significantly increased over 24 hours. nih.gov

The data from these ex vivo perfusion studies, which can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, provide valuable insights into organ-specific metabolic fluxes under various physiological and pathological conditions. mdpi.comnih.govnih.gov

In Vivo Animal Models for Systemic and Tissue-Specific Metabolism

The application of D-Glucose-[1-¹³C, 2-²H] in in vivo animal models has been instrumental in understanding systemic and tissue-specific metabolism. These studies allow researchers to investigate metabolic regulation in a whole-body context, which is crucial as metabolic control is often distributed across multiple tissues and organ systems. nih.gov

In vivo studies using combinations of ²H and ¹³C tracers have enabled the comprehensive quantification of metabolic fluxes in specific tissues, such as the liver and heart. nih.gov For instance, in mouse models, the simultaneous administration of these isotopes has been used to assess hepatic glucose production, TCA cycle activity, and anaplerosis. nih.govvanderbilt.edu This approach has been particularly valuable in studying metabolic diseases like nonalcoholic fatty liver disease (NAFLD). nih.gov

A significant advancement in this area is the development of multi-tissue metabolic flux analysis (MFA). One study utilized a dual-organ (liver-kidney) metabolic network model in mice with liver-specific knockout of cytosolic phosphoenolpyruvate (B93156) carboxykinase (PEPCK-C). nih.gov By infusing ²H and ¹³C isotopes and analyzing metabolite enrichments in plasma, liver, and kidney, the researchers were able to quantify tissue-specific fluxes. nih.gov The results demonstrated a compensatory increase in renal gluconeogenesis to maintain glucose homeostasis when hepatic glucose production was impaired. nih.gov This highlights the reciprocal relationship between the liver and kidney in regulating glucose metabolism. nih.gov

Furthermore, in vivo studies using labeled glucose have been employed to investigate brain and heart metabolism. In mice, the infusion of [1,6-¹³C₂]glucose coupled with ¹H-[¹³C]-MRS has revealed region-specific differences in neuroenergetic function between the hippocampus and hypothalamus. mdpi.com Similarly, [U-¹³C]glucose labeling in mouse models of cardiac hypertrophy has shown distinct metabolic remodeling in response to pressure versus volume overload. physiology.org These studies underscore the power of in vivo tracer analysis to uncover nuanced metabolic adaptations in different physiological and pathological states. physiology.org

The data gathered from in vivo animal models provide a systemic view of metabolism that is not achievable with in vitro or ex vivo systems alone, offering crucial insights into the integrated control of metabolic pathways. nih.gov

Methodological Advancements in Tracer Study Design and Execution

The field of metabolic research has seen significant methodological advancements in the design and execution of tracer studies, enhancing the precision and scope of metabolic flux analysis. nih.govvanderbilt.edu These advancements encompass innovations in tracer selection, analytical techniques, and computational modeling.

One of the key developments is the use of multiple, strategically chosen isotopic tracers in a single experiment. nih.gov The combination of ¹³C and ²H labeled substrates, such as D-Glucose-[1-¹³C, 2-²H], provides complementary information, allowing for a more robust and comprehensive analysis of metabolic pathways. researchgate.netnih.gov For example, while ¹³C tracers are excellent for mapping carbon transitions through central metabolic pathways, ²H tracers can provide unique insights into pathways like gluconeogenesis and the pentose phosphate pathway. researchgate.netacs.org The selection of the optimal tracer or combination of tracers is critical and can be guided by optimal experiment design (OED) computations to maximize the resolution of the desired fluxes. vanderbilt.edu

Recent breakthroughs in analytical instrumentation have also been pivotal. High-resolution mass spectrometry (MS) can distinguish between metabolites labeled with ²H and ¹³C based on their mass defects, enabling the direct quantification of contributions from multiple tracers in the same sample. nih.gov Tandem mass spectrometry (MS/MS) provides additional positional information about the labeled atoms within metabolites. nih.gov Furthermore, advancements in nuclear magnetic resonance (NMR) spectroscopy, including 2D NMR techniques, have proven valuable for determining the specific positions of ¹³C enrichment in metabolites, offering a detailed view of pathway activities. nih.govresearchgate.net

Computational modeling has become an indispensable part of modern metabolic flux analysis (MFA). nih.gov Sophisticated mathematical models and publicly available software tools have been developed to handle the complex datasets generated from multi-tracer experiments. nih.govnih.gov These tools facilitate the simulation of tracer experiments, the extraction of isotopic enrichments, and the estimation of fluxes. nih.gov Model-based regression approaches can rigorously test assumptions and provide confidence intervals for the calculated fluxes. nih.govnih.gov More recently, machine learning frameworks are being developed to streamline the quantification of metabolic fluxes from isotope tracing data, offering the potential for faster and more accessible analysis. nih.gov

These methodological advancements have collectively increased the depth and reach of in vivo and ex vivo flux analysis, challenging existing paradigms in metabolic research and enabling a more integrated understanding of metabolism in health and disease. nih.gov

Table of Research Findings

| Model System | Tracer(s) Used | Key Metabolic Pathways Investigated | Major Findings | Reference(s) |

| Perfused Porcine Kidney | [U-¹³C]glucose | Glycolysis, TCA Cycle | De novo metabolism occurs during hypothermic machine perfusion, with significant production of enriched lactate and alanine. | nih.gov, researchgate.net |

| Perfused Human Kidney | [U-¹³C]glucose | Glycolysis, TCA Cycle | Sustained conversion of glucose to glycolytic end products (lactate) during HMP, particularly in kidneys from donation after circulatory death donors. | nih.gov, nih.gov |

| Perfused Mouse Liver | [1-¹³C]glucose, [2-¹³C]pyruvate | Glycogen synthesis, Glycogenolysis | Rate of glycogen synthesis is dependent on glucose concentration. Allows for testing of pharmacological agents affecting glucose metabolism. | mdpi.com |

| In Vivo Mouse Model | ²H and ¹³C tracers | Hepatic glucose production, TCA cycle, Anaplerosis | Enabled comprehensive quantification of in vivo hepatic metabolic fluxes in the context of NAFLD. | nih.gov |

| In Vivo Mouse Model (Liver-specific PEPCK-C KO) | ²H and ¹³C isotopes | Hepatic and Renal Gluconeogenesis, TCA Cycle | Demonstrated a compensatory 30-fold increase in renal gluconeogenesis when hepatic glucose production was impaired, maintaining systemic glucose homeostasis. | nih.gov |

| In Vivo Mouse Model | [1,6-¹³C₂]glucose | Brain energy metabolism (Glycolysis, TCA Cycle) | Revealed higher rates of aerobic glycolysis and ATP synthesis in the hypothalamus compared to the hippocampus. | mdpi.com |

| In Vivo Mouse Model (Cardiac Hypertrophy) | [U-¹³C]glucose | Cardiac Glycolysis, TCA Cycle, Anaplerosis | Pressure overload (concentric hypertrophy) led to significant changes in glucose metabolism, whereas volume overload (eccentric hypertrophy) did not. | physiology.org |

Computational Modeling and Data Integration in 13c Metabolic Flux Analysis

Construction and Refinement of Metabolic Network Models for Labeled Tracers

The foundation of any ¹³C-MFA study is a well-defined metabolic network model. sci-hub.se This model is a mathematical representation of the biochemical reactions occurring within an organism. oup.com The construction of these models begins with compiling stoichiometric information about enzymes and metabolites from curated databases like KEGG and BioCyc. oup.com For a given organism, a genome-scale metabolic model (GSMM) can be constructed, which can then be refined and tailored to the specific experimental conditions and the tracer used, such as D-Glucose-13C,d1-2. frontiersin.orgd-nb.info

The process of model refinement is crucial for the accuracy of flux estimations. acs.org An initial model, often derived from literature or genomic data, may not fully capture the metabolic realities of the cell under investigation. researchgate.net Therefore, iterative refinement is necessary. This involves comparing the model's predictions with experimental data, including labeling patterns from tracer experiments and measured uptake and secretion rates. nih.govresearchgate.net Discrepancies between the model and the data highlight areas where the model needs improvement, such as the inclusion of previously unconsidered reactions or the correction of reaction reversibility. researchgate.net For instance, parallel labeling experiments, where cells are grown on different mixtures of labeled and unlabeled substrates, can be a powerful tool for validating and refining metabolic network models. sci-hub.seresearchgate.net

The complexity of these models can vary, from core models focusing on central carbon metabolism to comprehensive genome-scale models. d-nb.infoplos.org The choice of model complexity depends on the research question. researchgate.net For example, a study investigating the central carbon metabolism of E. coli might use a core model with dozens of reactions, while a study aiming for a more global understanding of an organism's metabolism would employ a GSMM with thousands of reactions. frontiersin.orgplos.org

Algorithms for Isotopic State and Flux Estimation in Complex Systems

Once a metabolic model is established, algorithms are employed to estimate the metabolic fluxes that best explain the observed isotopic labeling patterns. sci-hub.se The core of this process is to minimize the difference between the experimentally measured mass isotopomer distributions (MIDs) of key metabolites and the MIDs predicted by the model for a given set of fluxes. plos.org This is typically achieved through a least-squares fitting problem. plos.org

Several computational frameworks have been developed to tackle this complex task. The Elementary Metabolite Units (EMU) framework is a notable example that significantly reduces the computational burden of simulating isotopic labeling in large networks. frontiersin.orgacs.org This framework decomposes the metabolic network into smaller units, making the calculations more efficient without losing information. acs.org

The choice of algorithm can depend on the nature of the isotopic labeling experiment. For steady-state MFA (SS-MFA), where both metabolic fluxes and isotopic labeling are assumed to be constant over time, specific algorithms are used. frontiersin.org In contrast, isotopically non-stationary MFA (INST-MFA) is applied to systems where metabolic fluxes are stable, but the isotopic labeling is still in a transient state. acs.orgfrontiersin.org This latter approach can be particularly useful for studying systems that are slow to reach isotopic steady state. acs.org

Integration of Multi-Omics Data (e.g., Transcriptomics, Proteomics, Unlabeled Metabolomics) with Isotopic Tracing

To gain a more comprehensive understanding of cellular metabolism, data from ¹³C tracing experiments are increasingly being integrated with other "omics" datasets, such as transcriptomics, proteomics, and unlabeled metabolomics. oup.comresearchgate.netresearchgate.net This multi-omics approach provides a more holistic view by connecting metabolic fluxes with the underlying genetic and enzymatic machinery.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal changes in gene expression that may correlate with altered metabolic fluxes. oup.comvanderbilt.edu

Proteomics , the large-scale study of proteins, provides information on the abundance of enzymes that catalyze metabolic reactions. oup.comvanderbilt.edu

Unlabeled metabolomics offers a snapshot of the concentrations of a wide range of metabolites, complementing the dynamic information provided by isotopic tracers. oup.com

Integrating these diverse datasets presents a significant computational challenge. researchgate.net However, the payoff is a more robust and validated model of cellular metabolism. For example, if ¹³C-MFA reveals a high flux through a particular pathway, this finding can be corroborated by transcriptomic and proteomic data showing high expression of the genes and enzymes involved in that pathway. mdpi.com This integrated approach helps to build more accurate and predictive models of metabolic networks. frontiersin.orgosti.gov

Development and Utilization of Dedicated Software Tools and Platforms for 13C-MFA

The complexity of ¹³C-MFA necessitates the use of specialized software tools and platforms. wikipedia.org These tools assist researchers at every stage of the process, from model construction and experimental design to flux estimation and data visualization. 13cflux.netgithub.io

A variety of software packages are available, each with its own strengths and features. Some are open-source and highly customizable, while others are commercial packages with user-friendly graphical interfaces. github.ionih.gov

| Software Tool | Description | Key Features |

| 13CFLUX2 | A high-performance software suite for ¹³C-MFA. 13cflux.netfrontiersin.org | Supports simulation, flux estimation, and statistical analysis. 13cflux.net |

| INCA | A computational platform for isotopically non-stationary MFA. ucdavis.edu | Enables the analysis of transient labeling data. ucdavis.edu |

| METRAN | Software for ¹³C-metabolic flux analysis, tracer experiment design, and statistical analysis. mit.edu | Based on the EMU framework. mit.edu |

| OpenFLUX | An open-source modeling software for ¹³C-based metabolic flux analysis. ucdavis.edu | Provides a platform for model construction and flux calculation. github.io |

| WUFlux | An open-source, MATLAB-based platform for steady-state ¹³C-MFA. github.ionih.gov | Features a graphical user interface and templates for various organisms. github.ionih.gov |

| FluxPyt | A Python-based open-source software package for stationary ¹³C-MFA. nih.gov | Cross-platform compatibility and Monte-Carlo analysis for standard deviations. nih.gov |

| JuFlux | A platform with a graphical user interface designed for both newcomers and expert users of ¹³C-MFA. 13cflux.net | Utilizes the 13CFLUX2 calculation kernel for high performance. 13cflux.net |

| BayFlux | An open-source software library for Bayesian genome-scale ¹³C Metabolic Flux Analysis. github.com | Can be used for Two Scale Metabolic Flux Analysis (2S-¹³C MFA). github.com |

These tools have been instrumental in making ¹³C-MFA more accessible to the broader scientific community, enabling researchers to tackle increasingly complex biological questions. github.ionih.gov The continued development of these platforms, with an emphasis on user-friendliness, open-source accessibility, and the integration of multi-omics data, will undoubtedly further advance our ability to understand and engineer cellular metabolism. github.ionih.govgithub.com

Emerging Trends and Future Research Directions

High-Throughput Metabolic Phenotyping with D-Glucose Isotopologues

High-throughput metabolic phenotyping aims to comprehensively characterize the metabolic state of a biological system in a rapid and large-scale manner. The integration of D-glucose isotopologues, including D-Glucose-13C,d1-2, with advanced analytical platforms is significantly enhancing the scope and efficiency of these studies. mdpi.comd-nb.info

Recent developments in analytical technologies, such as high-throughput nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have made it possible to analyze a large number of samples in a short period. nih.govnih.gov For instance, with the aid of flow-injection probes and automated liquid handlers, NMR-based metabolomics can process up to 200 samples per day. nih.gov This capability is crucial for large-scale studies, such as population screening or drug discovery, where thousands of samples need to be analyzed.

The use of stable isotope-labeled compounds, like [1,6-¹³C]glucose, allows for the indirect quantification of ¹³C enriched molecules through one-dimensional ¹H NMR, providing a rapid method for metabolic investigations even with small tissue masses. nih.gov This approach has been successfully applied to study metabolic changes resulting from mTOR signaling inhibition in vitro and has shown promise for in vivo applications. nih.gov

Key Research Findings in High-Throughput Metabolic Phenotyping:

| Research Area | Key Finding | Reference |

| Technology Development | Development of a cost-effective, high-throughput approach using stable isotope labeling and combustion isotope-ratio mass spectrometry for whole-plant metabolic profiling. nih.gov | |

| Cancer Research | High-throughput ¹H NMR method to quantify ¹³C isotopically enriched molecules from ¹³C enriched glucose in various cell lines, demonstrating a correlation between metabolic profiles and aggressive phenotypes. nih.gov | |

| Drug Discovery | Application of high-throughput metabolomics to investigate metabolomic changes during the menstrual cycle, revealing significant periodic changes in various metabolites. mdpi.com |

Single-Cell Metabolic Tracing Methodologies

Bulk cell analysis provides an average metabolic profile, often masking the significant metabolic heterogeneity that exists within a cell population. Single-cell metabolic tracing methodologies are emerging to address this limitation, enabling the study of metabolic fluxes at the individual cell level. biorxiv.orgnih.gov

A novel method, ¹³C-SpaceM, combines imaging mass spectrometry with microscopy to achieve spatial single-cell isotope tracing of glucose-dependent de novo lipogenesis. biorxiv.orgnih.gov This technique allows for the detection of ¹³C labels from ¹³C₆-glucose incorporated into fatty acids within individual cells, revealing cellular heterogeneity that is hidden in bulk analysis. biorxiv.orgnih.gov For instance, studies using this method have demonstrated the single-cell heterogeneity of acetyl-CoA pool labeling. biorxiv.org

Another significant advancement is the development of a universal system for dynamic metabolomics by stable isotope tracing at the single-cell level. researchgate.net This system integrates a high-throughput single-cell data acquisition platform with an untargeted isotope tracing data processing platform, enabling global activity profiling and flux analysis of interconnected metabolic networks within single cells. researchgate.net

Spatially Resolved Metabolic Profiling using Labeled Glucose

Understanding the spatial organization of metabolism within tissues is crucial for deciphering complex biological processes in health and disease. Spatially resolved metabolic profiling, or mass spectrometry imaging (MSI), allows for the visualization of the distribution of metabolites, including those derived from labeled glucose, directly in tissue sections. researchgate.netoup.com

This technique has been instrumental in identifying distinct metabolic signatures within tumors. For example, in glioblastoma patients infused with [U-¹³C]glucose, MSI has revealed glycolytic, oxidative, and mixed metabolic phenotypes that are intrinsic to the tumor cells and largely independent of the microenvironment. researchgate.netoup.com These findings have significant implications for patient stratification and personalized therapy. researchgate.netoup.com

Recent advancements in MSI technology, such as air flow-assisted desorption electrospray ionization (AFADESI-MSI), offer high-throughput and molecularly specific visualization of endogenous metabolites without the need for isotopic labeling. the-innovation.org However, the combination of MSI with stable isotope tracers like deuterated glucose ([²H₇]-glucose) provides complementary information for tracing specific metabolic pathways. acs.org For instance, imaging of ²H₇-labeled metabolites has been used to study region-specific metabolism in the kidney. acs.org

Table of Spatially Resolved Metabolic Profiling Findings:

| Tissue/Disease Model | Labeled Glucose Isotopologue | Key Finding | Reference |

| Glioblastoma | [U-¹³C]glucose | Identification of distinct glycolytic, oxidative, and mixed metabolic phenotypes within tumors. researchgate.netoup.com | |

| Mouse Kidney | ²H₇-glucose | Observation of distinct region-specific metabolism, with higher localization of labeled glucose in the cortex. acs.org | |

| Mouse Embryo | Not specified | Successful annotation of 986 formulas in developing mouse embryos, revealing organ-specific metabolic profiles. biorxiv.org |

Integration of Isotopic Tracing with Synthetic Biology and Metabolic Engineering for Advanced Bio-Production

Synthetic biology and metabolic engineering aim to design and optimize microbial cell factories for the production of valuable chemicals and biofuels. Isotopic tracing with labeled substrates like D-glucose is a powerful tool in this field, providing detailed insights into pathway utilization and identifying metabolic bottlenecks. researchgate.netresearchgate.net

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a key technique that uses isotopic tracers to quantify intracellular metabolic fluxes. researchgate.netcortecnet.com This information is crucial for identifying targets for genetic engineering to improve product yield, rate, and titer. vanderbilt.edu For example, ¹³C-MFA has been used to elucidate the metabolic phenotype of recombinant protein production in Pichia pastoris and to engineer strains with significantly increased product yields. vanderbilt.edu

The integration of isotopic tracing with computational modeling allows for the prediction of metabolic fluxes and the design of novel metabolic engineering strategies. researchgate.net This approach has been applied to various microorganisms to enhance the production of a wide range of products, from biofuels to pharmaceuticals. pnas.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.